molecular formula C10H10ClN3OS2 B5549442 N-(5-chloro-2-pyridinyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide

N-(5-chloro-2-pyridinyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide

Cat. No. B5549442
M. Wt: 287.8 g/mol
InChI Key: VMNBAQXTGPBFEM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(5-chloro-2-pyridinyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide involves starting from precursors like 2-chloronicotinonitrile and entails a series of steps confirmed by techniques such as NMR, IR, and MS. These processes yield compounds with potential biological activities, including antifungal and insecticidal properties (Zhou Bing-se, 2013).

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals detailed insights into their configuration and conformation. For instance, compounds like N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide have been structurally characterized, showing specific orientations and interactions at the molecular level, including hydrogen bonding patterns that contribute to their stability and reactivity (Ismailova et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of N-(5-chloro-2-pyridinyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide derivatives is influenced by their molecular structure. The presence of functional groups like thiadiazole and acetamide enables a variety of chemical transformations, leading to compounds with diverse biological activities. For example, the interaction between different substituents on the thiadiazole ring and various reagents can produce compounds with antimycobacterial and anticancer properties (Mamolo et al., 2001).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are closely related to their chemical structure. These properties are crucial for understanding their behavior in different environments and for their application in various fields. Detailed analysis of physical properties requires precise measurement techniques and contributes to the comprehensive characterization of the compound.

Chemical Properties Analysis

The chemical properties of N-(5-chloro-2-pyridinyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide and its derivatives, such as acidity (pKa), reactivity with other chemicals, and stability, are essential for predicting its behavior in chemical reactions and biological systems. For instance, the determination of pKa values of related compounds helps in understanding their protonation states, which is crucial for their biological activity and interaction with biological molecules (Duran & Canbaz, 2013).

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research has explored the structural modifications of related compounds to improve metabolic stability and efficacy in inhibiting specific targets like phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). For instance, efforts to reduce metabolic deacetylation through alternative heterocyclic analogs have been documented, highlighting the chemical versatility and potential of such compounds for further medicinal chemistry applications (Stec et al., 2011).

Biological Activities and Potential Therapeutic Applications

  • Antifungal and Insecticidal Activities : Novel compounds with substituent of 1,3,4-thiadiazole have been designed, synthesized, and shown to exhibit antifungal and insecticidal activities, indicating their potential in agricultural applications (Zhou Bing-se, 2013).

  • Anticancer Activity : Several studies have synthesized new functionalized pyridine linked thiazole derivatives and evaluated their antiproliferative activities against various cancer cell lines, revealing promising anticancer potentials. These findings underscore the importance of structural modification for enhancing biological activity and therapeutic efficacy (Alqahtani et al., 2020).

  • Antimycobacterial Activity : Research on [5-(pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid arylidene-hydrazide derivatives has shown feable activity against strains of Mycobacterium tuberculosis and Mycobacterium avium, highlighting the potential for developing new antimycobacterial agents (Mamolo et al., 2001).

Synthesis and Evaluation of Derivatives

  • The synthesis of various acetamide derivatives and their evaluation for analgesic activity demonstrates the broad applicability of these compounds in developing new therapeutic agents. These studies not only contribute to understanding the chemical properties of such compounds but also their biological relevance (Kaplancıklı et al., 2012).

  • Quantum Calculations and Antimicrobial Activity : Novel sulphonamide derivatives have been synthesized, showing good antimicrobial activity, with quantum calculations providing insights into the reactivity and stability of these compounds. This multidisciplinary approach combines synthetic chemistry with computational methods to optimize the antimicrobial properties of acetamide derivatives (Fahim et al., 2019).

properties

IUPAC Name

N-(5-chloropyridin-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3OS2/c11-7-1-2-8(13-5-7)14-9(15)6-17-10-12-3-4-16-10/h1-2,5H,3-4,6H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNBAQXTGPBFEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)SCC(=O)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloropyridin-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide

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